BB-Cl-amidine is a small-molecule inhibitor of peptidyl arginine deiminases (PADs), a family of enzymes responsible for catalyzing the conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination. [] This post-translational modification has been implicated in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. [] BB-Cl-amidine acts as a pan-PAD inhibitor, exhibiting inhibitory activity against all five known PAD isozymes (PAD1-4 and PAD6). []
BB-Cl-Amidine synthesis involves several key steps:
The synthesis has been characterized through various assays that confirm the compound's potency and selectivity against different PAD isoforms .
The molecular structure of BB-Cl-Amidine features:
The enhanced hydrophobic characteristics of BB-Cl-Amidine compared to Cl-amidine allow for increased cellular uptake. This structural modification results in a significantly lower half-maximal effective concentration (EC50) value in viability studies, indicating improved efficacy .
BB-Cl-Amidine primarily functions through its interaction with PAD enzymes. The mechanism involves:
In vitro studies have demonstrated that treatment with BB-Cl-Amidine reduces spontaneous and stimulated formation of neutrophil extracellular traps (NETs), showcasing its potential therapeutic application in inflammatory diseases .
The mechanism of action of BB-Cl-Amidine involves:
BB-Cl-Amidine exhibits several notable physical and chemical properties:
These properties are critical for its application in biological studies and therapeutic settings.
BB-Cl-Amidine has various scientific applications:
BB-Cl-Amidine is synthesized via a multi-step organic route. The critical chloroacetamidine warhead is introduced using chloroacetonitrile derivatives, followed by coupling to the biphenylbenzoyl and benzimidazole components under peptide-coupling conditions [3] [9]. Crystallographic studies confirm the (S)-configuration at the chiral center, which is crucial for orienting the warhead toward the PAD active site [3]. Intramolecular hydrogen bonding between the benzimidazole NH and carbonyl oxygen enhances conformational rigidity, while the biphenyl group induces planarity, facilitating membrane penetration [4] [9]. The extended π-system (biphenyl-benzimidazole) contributes to UV detectability (λₘₐₓ ~280 nm), useful for analytical quantification [3].
BB-Cl-Amidine irreversibly inhibits PADs by covalently modifying the active-site cysteine residue (e.g., C645 in PAD4) via nucleophilic displacement of the chloride atom [4] [8] [9]. Key SAR insights include:
BB-Cl-Amidine exhibits pan-PAD inhibition in vitro (IC₅₀ <1 μM for PADs 1–4) but shows cell-based selectivity driven by uptake differences. Its cellular potency (EC₅₀ = 8.8 μM in U2OS cells) surpasses Cl-amidine (EC₅₀ >200 μM) due to the benzimidazole-biphenyl pharmacophore [3] [4] [9].
Pharmacokinetics
BB-Cl-Amidine demonstrates improved PK properties over earlier-generation inhibitors:
Parameter | BB-Cl-Amidine | Cl-amidine |
---|---|---|
Plasma Half-Life (t₁/₂) | 1.75 hours | 0.25 hours |
Hepatic Microsome Stability | Moderate | Low |
Plasma Protein Binding | >90% | ~75% |
Pharmacodynamics
Chemical Stability
BB-Cl-Amidine is stable in solid state under nitrogen at -20°C for >6 months. In solution (DMSO), it decomposes by 5% over 30 days via hydrolysis of the chloroacetamidine group. Aqueous solutions (pH 7.4) show rapid degradation (t₁/₂ <1 hour) due to nucleophilic attack by water or thiols [3] [5] [7].
Metabolic Pathways
Hepatic microsome studies (mouse/human) reveal two primary metabolic routes:
BB-Cl-Amidine exhibits moderate microsomal stability (t₁/₂ ~45 min), with clearance primarily mediated by CYP450 enzymes. Its extended in vivo half-life relative to Cl-amidine stems from reduced affinity for hepatic oxidases and preferential tissue distribution [4].
Compound names mentioned: BB-Cl-Amidine, Cl-amidine, BB-F-Amidine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7